![molecular formula C25H21N3OS B7467191 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition results in the suppression of various cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide are diverse and depend on the specific application. For example, in antimicrobial studies, it has been shown to inhibit the growth of various bacteria and fungi. In anticancer studies, it has been shown to induce cell death in cancer cells. In materials science, it has been shown to have potential applications in the development of new materials with unique properties.
実験室実験の利点と制限
One advantage of using 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its diverse range of applications. It can be used in studies related to antimicrobial agents, anticancer agents, and materials science. However, one limitation is that the compound is relatively new, and its full range of properties and potential applications is not yet fully understood.
将来の方向性
There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide. One direction is to further investigate its potential applications in the development of new drugs. Another direction is to explore its potential applications in materials science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2,3-dihydroindole and 4-(4-phenylphenyl)-2-thioxo-1,3-thiazole-5-carboxylic acid. These two compounds are reacted with acetic anhydride in the presence of a catalyst to form the final product.
科学的研究の応用
2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. In addition, it has been shown to have potential applications in the development of new drugs, as well as in the field of materials science.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-24(16-28-15-14-21-8-4-5-9-23(21)28)27-25-26-22(17-30-25)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-13,17H,14-16H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXKKVJRWOINMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
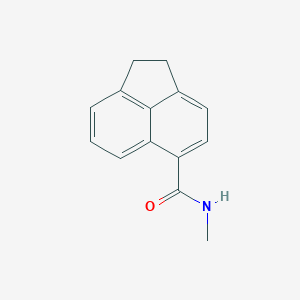
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
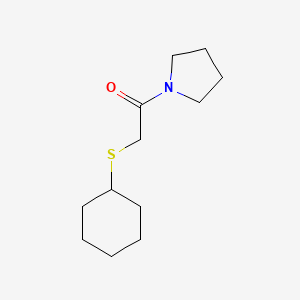
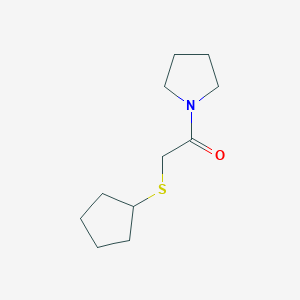
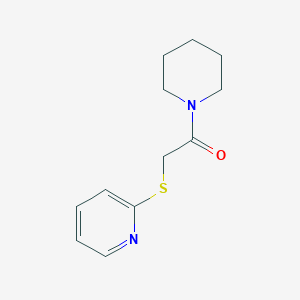
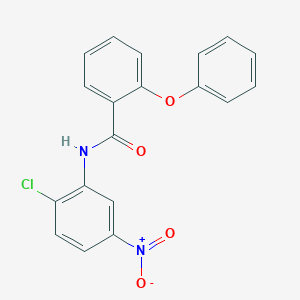
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)